molecular formula C14H15N5 B8592402 8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine

8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine

Cat. No.: B8592402
M. Wt: 253.30 g/mol
InChI Key: FLUPFKUBVXWPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a unique structure combining pyridine, pyrrole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a pyrrole derivative, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine

InChI

InChI=1S/C14H15N5/c15-14-17-7-11-10-5-6-16-8-12(10)19(13(11)18-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,15,17,18)

InChI Key

FLUPFKUBVXWPFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3 (2.3 g, 7.9 mmol) in dioxane (60 mL) were added tris(dibenzylideneacetone)dipalladium(0) (368 mg, 0.4 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (696 mg, 1.2 mmol), and sodium t-butoxide (1.15 g, 12 mmol). The mixture thus obtained was heated at 150° C. under microwave irradiation for 3 h. The reaction mixture was passed through a short pack silica gel column and concentrated. The residue was purified by flash chromatography on silica gel eluting with 2% methanol in dichloromethane to give the title compound (4) as a white solid (1.71 g, 85%). 1H NMR (500 MHz, DMSO-d6) δ 9.05 (1H, s), 8.87 (1H, br. s), 8.37 (1H, d, J=4.9 Hz), 7.93 (1H, d, J=5.1 Hz), 6.97 (2H, br. s), 5.33 (1H, p, J=8.6 Hz), 2.27 (2H, m), 2.04 (4H, m), 1.76 (2H, m) ppm; LCMS-ESI (POS), M/Z, M+1: Found 254.1, Calculated 254.1.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
696 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
368 mg
Type
catalyst
Reaction Step One

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